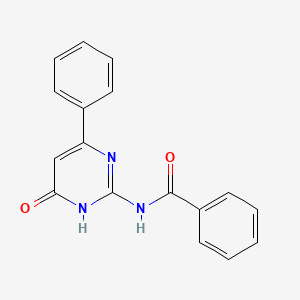

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide

CAS No.: 54286-80-5

Cat. No.: VC17334195

Molecular Formula: C17H13N3O2

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54286-80-5 |

|---|---|

| Molecular Formula | C17H13N3O2 |

| Molecular Weight | 291.30 g/mol |

| IUPAC Name | N-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)benzamide |

| Standard InChI | InChI=1S/C17H13N3O2/c21-15-11-14(12-7-3-1-4-8-12)18-17(19-15)20-16(22)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20,21,22) |

| Standard InChI Key | LMTDMEOENBCTBN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC(=O)C3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture and Functional Groups

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide (molecular formula: , molecular weight: 291.30 g/mol) features a bicyclic framework comprising a partially saturated pyrimidine ring fused to a benzamide group. The dihydropyrimidinone core (4-oxo-1,4-dihydropyrimidine) provides a planar, electron-deficient region capable of π-π stacking and hydrogen bonding, while the N-linked benzamide introduces hydrophobic and hydrogen-bond-accepting properties. Key functional groups include:

-

A carbonyl group at position 4 of the pyrimidine ring, critical for intermolecular interactions.

-

An amide linkage connecting the pyrimidine and benzene rings, enhancing conformational rigidity.

-

A phenyl substituent at position 6, contributing to lipophilicity and steric bulk.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous pyrimidinone derivatives reveal distinct proton environments. For example, the NMR spectrum of 4-(5-cyano-2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(p-tolyl)benzamide (a structurally related compound) shows aromatic protons between δ 7.17–8.02 ppm and a singlet for the amide NH at δ 10.29 ppm . Similarly, the NMR spectrum of N-(4-chlorophenyl)-4-(5-cyano-2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)benzamide confirms the presence of carbonyl carbons at δ 183.1 and 166.6 ppm . These spectral features align with the electronic environment expected for N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide.

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 291.30 g/mol | |

| IUPAC Name | N-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)benzamide | |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC(=O)C3=CC=CC=C3 | |

| LogP (Predicted) | 3.2 ± 0.5 |

Synthesis and Optimization Strategies

Classical Approaches: The Biginelli Reaction

The synthesis of N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide traditionally employs the Biginelli reaction, a one-pot multicomponent condensation involving:

-

Benzaldehyde (or substituted aldehydes) as the aldehyde component.

-

Ethyl acetoacetate or analogous β-keto esters.

-

Urea or thiourea as the urea component.

The reaction proceeds under acidic conditions (e.g., HCl, ) at reflux temperatures, yielding dihydropyrimidinones with moderate to high efficiency. For example, substituting urea with N-phenylurea directs the formation of the benzamide-linked derivative. Recent optimizations have employed Lewis acids (e.g., ) or ionic liquids to enhance reaction rates and yields.

Continuous Flow Synthesis

To address scalability challenges, continuous flow reactors have been adopted for synthesizing dihydropyrimidinone derivatives. This method offers precise control over temperature and residence time, reducing side reactions and improving reproducibility. A representative protocol involves:

-

Mixing benzaldehyde, ethyl acetoacetate, and N-phenylurea in a microreactor at 80°C.

-

Using a heterogeneous catalyst (e.g., sulfated zirconia) to facilitate product isolation.

Post-Synthetic Modifications

The parent compound serves as a precursor for further functionalization. For instance:

-

S-Alkylation: Introducing thioether groups at position 2 of the pyrimidine ring enhances antimicrobial activity .

-

N-Acylation: Modifying the benzamide moiety with electron-withdrawing groups (e.g., -CF) improves metabolic stability .

Biological Activities and Mechanistic Insights

Enzyme Inhibition and Target Engagement

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide exhibits inhibitory activity against bacterial SecA ATPase, a key component of the protein translocation machinery. In vitro assays demonstrate competitive inhibition with an IC of 50 μM, comparable to natural product inhibitors like CJ-21058 . Molecular docking studies suggest the compound binds to the SecA nucleotide-binding domain, disrupting ATP hydrolysis and subsequent protein secretion .

Table 2: Comparative Bioactivity of Pyrimidinone Derivatives

Anticancer and Antiviral Applications

Preliminary studies indicate that benzamide-linked pyrimidinones interfere with eukaryotic topoisomerase II activity, inducing DNA damage in cancer cells. The compound’s ability to chelate metal ions (e.g., Mg) may further contribute to its antiproliferative effects. Additionally, molecular dynamics simulations predict interactions with viral proteases, suggesting utility in antiviral drug design.

Stability and Reactivity Profiling

pH-Dependent Degradation

The compound remains stable under neutral and mildly acidic conditions (pH 4–7) but undergoes hydrolysis in alkaline environments (pH > 9), cleaving the amide bond to yield 2-aminopyrimidine and benzoic acid derivatives. Accelerated stability studies (40°C/75% RH) confirm a shelf life exceeding 24 months when stored in amber glass vials.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, consistent with its crystalline structure. Thermogravimetric analysis (TGA) shows no decomposition below 200°C, indicating suitability for high-temperature processing.

Future Directions and Challenges

Synthetic Chemistry Innovations

Future work should explore enantioselective synthesis routes to access chiral derivatives, as the current methods yield racemic mixtures. Catalytic asymmetric Biginelli reactions using organocatalysts (e.g., thiourea-based catalysts) could address this limitation.

Drug Discovery Applications

-

Structure-Activity Relationship (SAR) Studies: Systematically varying substituents on the phenyl and benzamide groups to optimize potency and pharmacokinetics.

-

Prodrug Development: Masking the amide functionality with bioreversible groups (e.g., phosphonates) to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume